![molecular formula C12H9Cl2N5O B2881927 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 2580208-01-9](/img/structure/B2881927.png)
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agent
The compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. Studies suggest that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, which are key factors in neuroinflammation. Additionally, these compounds have shown promise in reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers in human neuronal cells .
Mechanism of Action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune defense and neuronal cells being responsible for transmitting information.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to neuroprotective and anti-inflammatory effects, which can be beneficial in the treatment of neurodegenerative diseases.
Result of Action
The result of the compound’s action is a significant neuroprotective and anti-inflammatory effect . This is achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway, leading to a reduction in neuronal death .
properties
IUPAC Name |
7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O/c1-20-8-4-2-3-7(9(8)13)5-19-12-10(17-18-19)11(14)15-6-16-12/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHFOXJWTYQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3=C(C(=NC=N3)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine |
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